![molecular formula C19H11ClF3NO3 B2800148 (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338959-85-6](/img/structure/B2800148.png)
(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone” is a chemical compound with the molecular formula C19H11ClF3NO3 . It is also known by its CAS number 338959-85-6 .
Molecular Structure Analysis
The molecular structure of this compound includes a chlorophenyl group, a hydroxyphenoxy group, and a trifluoromethyl group attached to a pyridinyl methanone core . The molecular weight of the compound is 393.74 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 393.74 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Molecular Structure Analysis
Research on structurally related compounds, such as chloropyridinyl methoxides and chlorophenyl derivatives, has focused on their crystal and molecular structure analysis. For example, the crystal and molecular structure of a compound with a similar pyridinyl and chlorophenyl configuration was analyzed, revealing intermolecular hydrogen bonding patterns that contribute to its stability and potential interactions (Lakshminarayana et al., 2009). Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and drug design.
Synthesis of Chiral Intermediates
Compounds with chlorophenyl and pyridinyl groups have been explored for the synthesis of chiral intermediates for pharmaceuticals. A study demonstrated the production of a key chiral intermediate of Betahistine, an anti-allergic drug, using microbial cells for the stereoselective reduction of a similar compound (Ni et al., 2012). This highlights the compound's relevance in biocatalysis and the production of pharmacologically active molecules.
properties
IUPAC Name |
(4-chlorophenyl)-[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3NO3/c20-13-3-1-11(2-4-13)18(26)17-16(9-12(10-24-17)19(21,22)23)27-15-7-5-14(25)6-8-15/h1-10,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFCOFKJYMFDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)OC3=CC=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.